Homoibotenic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(3-oxo-1,2-oxazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4/c7-4(6(10)11)1-3-2-5(9)8-12-3/h2,4H,1,7H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHXWVXZPICGAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ONC1=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70991698 | |
| Record name | 3-(3-Hydroxy-1,2-oxazol-5-yl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70991698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71366-28-4 | |
| Record name | Homoibotenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071366284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3-Hydroxy-1,2-oxazol-5-yl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70991698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Homoibotenic Acid and Its Analogues
Strategies for Stereoselective Synthesis
Stereoselective synthesis, also known as asymmetric synthesis, is a chemical process designed to produce unequal amounts of stereoisomers, preferentially forming a specific enantiomer or diastereomer uni.lu. This approach is of paramount importance in the synthesis of biologically active compounds like homoibotenic acid, as different stereoisomers can exhibit distinct biological activities uni.lu.
Enzymatic resolution is a powerful technique utilized to obtain enantiopure compounds from racemic mixtures americanelements.comfishersci.ie. This method leverages the inherent chirality and selectivity of enzymes to differentiate between enantiomers. For amino acids, enzymatic kinetic resolution is a well-established strategy ctdbase.org. For instance, the enzymatic resolution of (R)- and (S)-bromothis compound has been successfully achieved americanelements.com. Similarly, α-chymotrypsin has been employed for the enzymatic resolution of AMPA, an isoxazolol amino acid structurally related to this compound, indicating the applicability of such enzymatic approaches to this class of compounds nih.gov. Efficient enzymatic resolutions have also been reported for the preparation of highly enantiopure β-amino acids through processes like asymmetric acylation or enantioselective hydrolysis fishersci.ie.
Controlling chirality during the synthesis of this compound is critical to yield the desired enantiomers. One prominent method involves the use of chiral auxiliaries. For example, the (R)- and (S)-forms of this compound (HIBO) were synthesized using (S)-BOC-phenylalanine as a chiral auxiliary, achieving high enantiomeric excesses of over 99.5% for both enantiomers, which were subsequently determined by chiral HPLC advancedchemtech.com.
Chiral auxiliaries are stereogenic groups temporarily incorporated into an organic compound to direct the stereochemical outcome of subsequent reactions uni.luwikipedia.org. They are typically removed after the reaction and can often be recovered for reuse uni.luwikipedia.org. Examples of commonly used chiral auxiliaries include Evans' oxazolidinones wikipedia.orgfishersci.ca. These auxiliaries facilitate diastereoselective reactions, and the resulting diastereomers, which possess different physical properties, can be readily separated by conventional methods such as column chromatography or crystallization uni.lunih.gov.
Another strategy for chirality control is asymmetric catalysis, considered a highly efficient method where a small amount of a chiral catalyst can lead to the formation of stoichiometric amounts of the desired enantiomer nih.gov. Biocatalysis, which employs enzymes, falls under this category of asymmetric synthesis nih.govwikipedia.org.
Beyond auxiliaries and catalysis, other synthetic methods contribute to chirality control. The Schöllkopf method, an asymmetric synthesis for chiral amino acids, utilizes valine as a chiral auxiliary to achieve high enantiomeric excess (typically >95% ee) through the alkylation of a bis-lactim derivative wikipedia.org. This method relies on the steric hindrance provided by the chiral auxiliary to shield one face of the carbanionic center, thereby directing the stereoselective alkylation wikipedia.org. Furthermore, the Strecker reaction of chiral ketimines has been employed in the asymmetric synthesis of various amino acids advancedchemtech.com.
Approaches for Structural Modification and Analogue Design
The design and synthesis of this compound analogues are driven by the need to explore their interactions with glutamate (B1630785) receptors and to develop compounds with tailored pharmacological profiles fishersci.atuni.lusigmaaldrich.comguidetopharmacology.org.
This compound features an isoxazole (B147169) ring as a core heterocyclic structure fishersci.se. Modifications to this ring are a key strategy in analogue design. For instance, (R,S)-α-amino-4-bromo-3-hydroxyisoxazol-5-ylpropionic acid, also known as 4-bromothis compound, has been synthesized, demonstrating the feasibility of introducing halogen substituents onto the isoxazole ring fishersci.atnih.gov. Studies have also involved the synthesis of various 4-substituted analogues of HIBO to investigate their biological activities sigmaaldrich.com. The isoxazolol heterocycle found in related compounds like AMPA can serve as a bioisostere for the γ-carboxylate moiety of glutamate, highlighting the importance of this ring system in receptor interactions guidetopharmacology.org. The general versatility of heterocyclic compounds allows for their structural manipulation to create new compounds with specific properties, often through cyclization reactions nih.gov. The design and synthesis of chloro-homoibotenic acid (Cl-HIBO) further exemplify derivatization of the heterocyclic ring.
The side chain of this compound, a propanoic acid moiety, is a homologue of the acetic acid side chain found in ibotenic acid, representing a fundamental example of side chain elongation in this series of compounds fishersci.se. The synthesis of "homologues" of ibotenic acid is a recognized approach to generate new analogues fishersci.at.
Beyond simple elongation, the amino acid side chain can be extensively modified through various substitution strategies. For example, in the context of 4-methylthis compound (4a), the 4-methyl group has been replaced with substituents of differing size and polarity to synthesize analogues such as 4-butylthis compound and 4-(2-hydroxyethyl)this compound uni.lu. These modifications are crucial for probing receptor interactions and optimizing pharmacological profiles. While often discussed in the context of analytical techniques, the principles of derivatization of amino acids, which involve modifying amine or carboxyl groups and additional groups in the side chain, are chemically relevant to synthetic modifications. Nucleophilic substitution reactions, for instance, are suitable for derivatizing amino acids.
Compound Names and PubChem CIDs
The following table lists the chemical compounds mentioned in this article along with their corresponding PubChem Compound Identifiers (CIDs).
Pharmacological Characterization at Glutamate Receptors
Ionotropic Glutamate (B1630785) Receptor (iGluR) Interactions
Ionotropic glutamate receptors mediate rapid excitatory responses through ligand-gated ion channels. acs.org These receptors are further classified into AMPA, kainate, and NMDA receptors. acs.orgnih.gov
Homoibotenic acid and its analogues primarily act as agonists at AMPA receptors. acs.orgcenmed.comlookchem.comscbt.comresearchgate.net For instance, (S)-4-bromothis compound (Br-HIBO) is a potent AMPA receptor agonist. cenmed.comlookchem.comscbt.comnih.gov Similarly, chloro-homoibotenic acid (Cl-HIBO) is also a potent AMPA receptor agonist. acs.orgnih.govrndsystems.com
This compound analogues demonstrate notable subtype selectivity at AMPA receptors, which are assembled from various combinations of GluR1-4 subunits. acs.orgresearchgate.net
Chloro-Homoibotenic Acid (Cl-HIBO): Cl-HIBO is recognized as a highly subtype-selective agonist for GluR1/2 over GluR3/4. acs.orgnih.govrndsystems.comechinobase.org Electrophysiological studies have shown its selectivity ratios ranging from 275 to 1600 for GluR1/2 over GluR3/4. acs.orgnih.govechinobase.org Specifically, Cl-HIBO exhibits high activity at GluR1 and GluR2, with very low activity at GluR3 and GluR4. acs.org The selectivity ratio between GluR1 and GluR3 for Cl-HIBO was nearly 600. acs.org
The EC50 values for rat recombinant homomeric GluR1-4 receptors are detailed below: rndsystems.com
| AMPA Receptor Subtype | EC50 (µM) |
| GluR1 (GluA1) | 4.7 |
| GluR2 (GluA2) | 1.7 |
| GluR3 (GluA3) | 2700 |
| GluR4 (GluA4) | 1300 |
Bromo-Homoibotenic Acid (Br-HIBO): (S)-4-bromothis compound (Br-HIBO) has shown selectivity for GluR1 over GluR3 in receptor binding and functional assays. acs.orgnih.gov It exhibited a 126-fold selectivity for GluR1o compared to GluR3o in binding studies. nih.gov (R,S)-Br-HIBO demonstrated a 37-fold selectivity range among AMPA receptors. nih.gov While Br-HIBO is a weak GluR3-AMPAR agonist, it produces excitatory currents in postsynaptic Purkinje cells. nips.ac.jp
4-Alkylated this compound Analogues: A series of 4-alkylated this compound (HIBO) analogues, including isopropyl-HIBO, have been investigated. These compounds generally prefer AMPA receptor subtypes GluR1 and GluR2 over GluR3 and GluR4. nih.gov Notably, some of these analogues, such as isopropyl-HIBO, also show remarkably high affinity for the kainate-preferring subtype GluR5. nih.gov Isopropyl-HIBO exhibited the highest affinity for GluR5 (Ki = 0.16 µM), presenting a unique profile with high affinity for GluR1, GluR2, and GluR5. nih.gov
Specific analogues like Bromo-Homoibotenic Acid (Br-HIBO) and Chloro-Homoibotenic Acid (Cl-HIBO) have been instrumental in discriminating between AMPA receptor subtypes. Cl-HIBO is particularly significant as it is considered the most subtype-selective agonist reported to date for GluR1/2, providing a new standard for studying AMPA receptor subtypes. acs.orgnih.govechinobase.org The substantial differences in potency and selectivity observed with these halogenated analogues highlight the importance of structural modifications in achieving subtype discrimination. acs.orgnih.gov
Both Cl-HIBO and Br-HIBO are characterized as strongly desensitizing agonists at AMPA receptors. acs.orgrndsystems.comechinobase.org Cl-HIBO's potent AMPA receptor activity is strongly desensitizing, similar to AMPA itself. acs.orgechinobase.org Studies on GluR1 expressed in oocytes showed that Cl-HIBO, like Br-HIBO and AMPA, is a strongly desensitizing agonist. acs.org The greater selectivity observed in electrophysiology experiments compared to binding studies for Cl-HIBO may be attributed to its desensitizing properties. acs.org
Receptor desensitization involves the transition of the receptor to a closed state despite continued agonist binding. jneurosci.orgbiorxiv.org The efficacy of agonists correlates with the closure of the ligand-binding domain, but desensitization properties can also be influenced by additional ligand-induced factors. nih.gov
While this compound is primarily known for its interactions with AMPA receptors, NMDA receptors are another class of ionotropic glutamate receptors. nih.govwikipedia.org NMDA receptors require the binding of both glutamate and glycine (B1666218) (or D-serine) for activation and are blocked by Mg2+ ions at resting membrane potential. nih.govwikipedia.org
Research indicates that this compound itself is not an inhibitor of [3H]-kainic acid binding to rat brain membranes, suggesting a different mechanism of action compared to kainate. nih.gov While some sources mention this compound in the context of general glutamate receptor studies, specific detailed modulation of NMDA receptor activity by this compound itself is not extensively documented in the provided search results. However, NMDA receptors are known to be modulated by various endogenous and exogenous compounds, including polyunsaturated fatty acids and redox agents. nih.govwikipedia.orgmdpi.comnih.gov
Subtype Selectivity and Potency at AMPA Receptors (GluR1, GluR2, GluR3, GluR4, GluR5)
Metabotropic Glutamate Receptor (mGluR) Interactions
Metabotropic glutamate receptors (mGluRs) are G protein-coupled receptors that mediate slower, modulatory effects in the CNS. acs.orgguidetopharmacology.org They are divided into three groups (Group I, II, and III) based on their pharmacology, sequence similarities, and G protein coupling. guidetopharmacology.orgtansobio.com
4-Alkylated this compound (HIBO) analogues have been studied for their activity at mGluRs. nih.gov These compounds can act as weak antagonists at Group I mGluRs (mGluR1 and mGluR5), with Ki values ranging from 89 to 670 µM. nih.gov For instance, (S)-hexylthis compound has been identified as an antagonist for Group I mGlu receptors. guidetopharmacology.orgtansobio.comnih.gov This indicates that while some this compound analogues are potent agonists at iGluRs, particularly AMPA receptors, they can also exhibit antagonistic properties at certain mGluR subtypes. nih.gov
Agonist and Antagonist Activity Profiling
While the parent compound, ibotenic acid, functions as a potent agonist at Group I and Group II metabotropic glutamate receptors, this compound demonstrates a contrasting profile nih.gov. The (S)-enantiomeric forms of this compound and its analogues primarily act as selective and potent antagonists at Group I mGluRs nih.gov. Specifically, 4-alkylated this compound analogues generally exhibit weak antagonist activity at Group I mGluRs, including mGluR1 and mGluR5, with reported Ki values ranging from 89 to 670 µM nih.gov.
Beyond metabotropic receptors, (S)-homoibotenic acid is also recognized as a potent agonist at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtype of ionotropic glutamate receptors core.ac.uk. Similarly, the (S) enantiomer of 4-methyl-homoibotenic acid demonstrates potent agonist activity at AMPA receptors researchgate.net. This dual activity highlights this compound's versatile engagement with different classes of glutamate receptors.
Group-Specific Selectivity (Group I, Group II, Group III)
The selectivity of this compound is predominantly observed within the metabotropic glutamate receptor family. The (S)-enantiomers of this compound and its derivatives are selective antagonists for Group I mGluRs nih.gov. These receptors, comprising mGlu1 and mGlu5, are coupled to phospholipase C and are involved in excitatory neurotransmission tansobio.comguidetopharmacology.org.
Research indicates that (S)-homoibotenic acid and its analogues exhibit comparable potency at both mGlu1α and mGlu5a subtypes nih.gov. Conversely, the (R)-enantiomeric forms of this compound show a lack of activity across all three mGluR groups, functioning neither as agonists nor as antagonists at Group I, Group II, or Group III receptors nih.gov.
The following table summarizes the general activity profile of this compound enantiomers at metabotropic glutamate receptor groups:
| Receptor Group | (S)-Homoibotenic Acid | (R)-Homoibotenic Acid |
| Group I mGluRs | Antagonist | Inactive |
| Group II mGluRs | No reported activity | Inactive |
| Group III mGluRs | No reported activity | Inactive |
Enantiomeric Specificity in mGluR Activity
The pharmacological actions of this compound are critically dependent on its stereochemistry, demonstrating clear enantiomeric specificity at glutamate receptors.
The (S)-enantiomer of this compound is a selective and potent antagonist at Group I mGluRs nih.gov. It displays consistent potency across both mGlu1α and mGlu5a subtypes nih.gov. For (S)-homoibotenic acid itself, the inhibition constant (Ki) at these receptors is reported to be 97 µM nih.gov. Other (S)-alkylated this compound analogues, such as (S)-4-butylthis compound, exhibit Ki values up to 490 µM at mGlu1α and mGlu5a nih.gov. A specific analogue, (S)-hexylthis compound, has been characterized as a Group I mGluR antagonist with Kb values of 30 µM at mGlu1 and 61 µM at mGlu5 acs.org.
The following table details the antagonist potency of (S)-Homoibotenic Acid and a related analogue at Group I mGluRs:
| Compound | mGluR1α Ki (µM) | mGluR5a Ki (µM) |
| (S)-Homoibotenic Acid | 97 | 97 |
| (S)-4-butylthis compound | 490 | 490 |
(Note: Ki values for (S)-homoibotenic acid and (S)-4-butylthis compound are from nih.gov. Kb values for (S)-hexylthis compound are from acs.org.)
In stark contrast to its (S)-enantiomer, the (R)-form of this compound exhibits no significant activity at metabotropic glutamate receptors. It has been found to be inactive as both an agonist and an antagonist across all three groups of mGluRs (Group I, Group II, and Group III) nih.gov. This pronounced difference underscores the critical role of stereochemistry in the molecular recognition and binding of this compound to glutamate receptors.
Structure Activity Relationship Sar Studies of Homoibotenic Acid Analogues
Influence of Stereochemistry on Receptor Binding and Function
The stereochemistry of homoibotenic acid plays a crucial role in its pharmacological profile. Studies have demonstrated distinct activities for the enantiomeric forms of HIBO. For instance, the (R)- and (S)-forms of 2-amino-3-(3-hydroxyisoxazol-5-yl)propionic acid (this compound) were synthesized and their absolute stereochemistry correlated. While both (R)-HIBO and (S)-HIBO were found to be equipotent inhibitors of [3H]glutamic acid binding in the presence of calcium chloride, their functional activities differed significantly cenmed.com. (S)-HIBO exhibited agonist activity at AMPA receptors, whereas (R)-HIBO showed only very weak agonist activity at NMDA receptors cenmed.com.
The differential pharmacological profiles of the HIBO enantiomers highlight the stereospecificity of their interactions with glutamate (B1630785) receptor subtypes.
| Compound | [3H]Glutamic Acid Binding Inhibition (CaCl₂) | AMPA Receptor Activity | NMDA Receptor Activity |
|---|---|---|---|
| (R)-Homoibotenic acid | Equipotent inhibitor | Inactive | Very weak agonist |
| (S)-Homoibotenic acid | Equipotent inhibitor | Agonist | Inactive |
Impact of Substituent Position and Nature on Affinity and Selectivity
Modifications at specific positions on the isoxazole (B147169) ring of this compound have been shown to profoundly influence the affinity and selectivity of these analogues for different glutamate receptor subtypes. Particularly, the 4-position of the isoxazole ring has been a focal point for chemical modifications.
The introduction of alkyl groups at the 4-position of the isoxazole ring in HIBO analogues has led to the development of compounds with diverse selectivity profiles towards both ionotropic and metabotropic glutamate receptors Current time information in Pasuruan, ID.fishersci.co.uk. Pharmacological characterization of various 4-alkyl-HIBO analogues, including branched and unbranched forms, revealed their utility as versatile pharmacological agents fishersci.co.uk. These compounds generally act as weak antagonists at Group I mGluRs (mGluR1 and mGluR5), with Ki values ranging from 89 to 670 µM fishersci.co.uk.
Notably, these 4-alkylated HIBO analogues demonstrate a preference for AMPA receptor subtypes GluR1 and GluR2 over GluR3 and GluR4 fishersci.co.uk. A significant finding from these studies is the remarkably high affinity observed for the kainate-preferring subtype GluR5. Isopropyl-HIBO, for instance, exhibited the highest affinity for GluR5 with a Ki value of 0.16 µM, making it a unique compound with high affinity across GluR1, GluR2, and GluR5 subtypes fishersci.co.uk.
| Compound Class | Group I mGluR (mGluR1 & 5) Activity | iGluR Preference | Specific Example (Isopropyl-HIBO) |
|---|---|---|---|
| 4-Alkylated this compound Analogues | Weak antagonists (Ki: 89-670 µM) | GluR1, GluR2 > GluR3, GluR4; High affinity for GluR5 | Highest affinity for GluR5 (Ki = 0.16 µM), also high affinity for GluR1, GluR2 fishersci.co.uk |
Halogen substitutions at the 4-position of the isoxazole ring in this compound analogues have also yielded compounds with notable selectivity. Chloro-homoibotenic acid (Cl-HIBO) was designed and synthesized based on structural studies and characterized for its binding and electrophysiological properties at native and cloned glutamate receptor subtypes nih.gov. Cl-HIBO demonstrated significant subtype selectivity, ranging from 275-fold to 1600-fold for GluR1/2 over GluR3/4 nih.gov. It exhibited potent AMPA receptor activity and induced strong desensitization, establishing Cl-HIBO as a highly subtype-selective agonist for GluR1/2 nih.gov.
Similarly, (S)-4-bromothis compound (BrHIBO) has been investigated, showing a 126-fold selectivity for GluR1o compared to GluR3o in radioligand binding experiments using recombinant GluR1o and GluR3o receptors wikipedia.org.
| Compound | Receptor Selectivity | Pharmacological Impact |
|---|---|---|
| Chloro-homoibotenic acid (Cl-HIBO) | 275-1600 fold for GluR1/2 over GluR3/4 nih.gov | Potent AMPA receptor agonist, strongly desensitizing nih.gov |
| (S)-4-Bromothis compound (BrHIBO) | 126-fold for GluR1o over GluR3o wikipedia.org | Potent GluR (AMPA receptor) agonist cenmed.com |
The nature and bulkiness of substituents at the 4-position of the isoxazole ring significantly influence receptor potency and selectivity. The observed high affinity of isopropyl-HIBO for GluR5 (Ki = 0.16 µM) compared to other 4-alkyl-HIBO analogues suggests that a specific bulky character at this position can confer enhanced affinity for certain receptor subtypes, particularly GluR5 fishersci.co.uk. This indicates that the binding pocket of GluR5 may accommodate or favorably interact with the bulkier isopropyl group, leading to increased potency. These findings underscore the importance of steric considerations in the design of selective ligands for glutamate receptors fishersci.co.uk.
Conformational Analysis and Molecular Recognition Mechanisms
Conformational analysis is critical in understanding how this compound and its analogues interact with their target receptors at a molecular level. Molecular modeling studies, including conformational analysis, are employed to identify the most appropriate conformations for ligand-receptor interactions wikipedia.org. These studies provide insights into the structural basis for ligand selectivity and the link between ligand-induced conformational changes in the ligand-binding domain (LBD) and the subsequent channel opening of ionotropic glutamate receptors wikipedia.org.
Molecular recognition mechanisms, such as induced fit and conformational selection, describe how proteins bind to their ligands citeab.comfishersci.ca. In the induced-fit model, the protein undergoes conformational changes upon ligand binding, while in the conformational selection model, the protein pre-exists in an ensemble of conformations, and the ligand preferentially binds to a complementary pre-existing conformation citeab.comfishersci.ca. While specific detailed conformational analyses for this compound itself in the context of these mechanisms were not extensively detailed in the provided search results, the general principles apply to the design and understanding of its analogues. Homologation of the glutamic acid chain and the introduction of conformational constraints are common strategies used to achieve selectivity towards different types of glutamate receptors, implying that specific molecular shapes and flexibilities are crucial for optimal receptor interaction medicaljournals.se.
Neurobiological Mechanisms of Action
Cellular and Subcellular Effects of Homoibotenic Acid
This compound is characterized as a conformationally restricted analog of glutamate (B1630785), the principal excitatory neurotransmitter in the central nervous system. core.ac.uk It functions as a selective agonist primarily at alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. core.ac.uk Specifically, the (S)-enantiomer of this compound is recognized for its potent agonistic activity at AMPA receptors. core.ac.uk Research indicates that this compound acts as a high-efficacy agonist for the GluA1 subunit, a key component of AMPA receptors. nih.govresearchgate.net The activation of AMPA receptors by agonists, including this compound, leads to an influx of sodium ions (Na+) into the neuron. ontosight.ai This ion influx subsequently results in neuronal depolarization and excitation. ontosight.ai
Post-Receptor Signaling Pathway Modulation
Influence on Second Messenger Systems
While the provided research does not extensively detail this compound's direct and immediate influence on specific second messenger systems, its primary action as an AMPA receptor agonist initiates a cascade of events. The influx of sodium ions (Na+) following AMPA receptor activation leads to neuronal depolarization. ontosight.ai This depolarization can, in turn, indirectly trigger downstream signaling pathways that involve various second messengers, such as calcium (Ca2+). Calcium acts as a crucial intracellular second messenger, mediating a wide array of neuronal processes. wikipedia.org
Regulation of Ion Channel Conductance via Phosphorylation Pathways (e.g., CaMKII-mediated GluA1-Ser831 phosphorylation)
This compound, particularly its derivative, Cl-homoibotenic acid, has been employed in studies to investigate the intricate regulation of ion channel conductance through phosphorylation pathways, with a specific focus on the GluA1 subunit of AMPA receptors. nih.govresearchgate.net A key finding highlights that Calcium/Calmodulin-dependent protein kinase II (CaMKII) phosphorylates the GluA1 subunit at Serine 831 (Ser831). nih.govresearchgate.netpsu.edunewcastle.edu.auresearchgate.net This phosphorylation event leads to a notable increase in the single-channel conductance of AMPA receptors. nih.govresearchgate.netpsu.edunewcastle.edu.auresearchgate.net
It has been observed that this phosphorylation does not alter the unitary conductance of the ion channel but rather increases the frequency of channel openings to higher conductance levels. nih.govresearchgate.netpsu.edu From a mechanistic perspective, CaMKII phosphorylation of GluA1-Ser831 is proposed to decrease the activation energy required for an intrasubunit conformational change. nih.govresearchgate.net This conformational change is critical for regulating the receptor's conductance when the channel pore opens. nih.govresearchgate.net This effect has been demonstrated in native hippocampal AMPA receptors. nih.govresearchgate.net Furthermore, in recombinant systems, the co-expression of Transmembrane AMPA Receptor Regulatory Proteins (TARPs) is required for heteromeric GluA1/GluA2 receptors to exhibit this increased conductance following Ser831 phosphorylation. nih.govresearchgate.net Beyond CaMKII, Protein Kinase C (PKC) has also been shown to phosphorylate GluA1 at Ser831, as well as Serine 818 (Ser818) and Threonine 840 (Thr840), contributing to an enhancement in AMPA receptor conductance. psu.eduresearchgate.net
Allosteric Modulation of Glutamate Receptor Function
This compound primarily functions as an orthosteric agonist for AMPA receptors, meaning it binds to the main active site of the receptor. core.ac.uk The available scientific literature does not indicate that this compound itself acts as an allosteric modulator of glutamate receptors. Allosteric modulation is a distinct mechanism where a ligand binds to a site other than the orthosteric site, thereby altering the receptor's function. nih.gov While certain derivatives, such as (S)-hexylthis compound, have been identified as antagonists for Group-I metabotropic glutamate receptors (mGluRs), this specific action is attributed to the derivative and not to this compound itself. guidetopharmacology.orgresearchgate.net
Computational and Biophysical Studies
Molecular Docking and Dynamics Simulations of Ligand-Receptor Interactions
Molecular docking and dynamics simulations are powerful computational tools employed to predict and analyze the binding modes, affinities, and conformational changes occurring during ligand-receptor interactions. These techniques are crucial for understanding the structure-function relationships of biomolecules and guiding drug design scielo.org.mxmdpi.comnih.govwikipedia.org.
In the context of homoibotenic acid, molecular docking studies have been performed to investigate the binding of its analogues to glutamate (B1630785) receptors. For instance, (R,S)-bromothis compound (Br-HIBO), L-glutamate, and (S)-AMPA were docked into homology models of the GluR1 and GluR3 AMPA receptor binding sites. These docking simulations were guided by experimentally determined binding modes of AMPA and glutamate to GluR2-S1S2J constructs, aiming to explain the observed subtype selectivity of this compound analogues compared to AMPA jneurosci.org.
Molecular dynamics (MD) simulations have further contributed to understanding the dynamic nature of these interactions. While specific detailed MD simulations for this compound itself are less frequently highlighted in general overviews, studies on related glutamate receptor ligands, such as glutamate and kainate, demonstrate the application of MD to explore the opening/closing interdomain hinge motions of the ligand-binding core and their coupling to conformational changes in the transmembrane segments nih.gov. Furthermore, molecular dynamics simulations have been utilized in studies involving 4-methyl-homoibotenic acid to investigate mechanisms of activation and antagonism of AMPA-sensitive glutamate receptors, providing insights into receptor gating scielo.org.mx. Steered molecular dynamics (SMD) simulations, a variant of MD, have also been applied to quantify the stability of the ligand-binding domain (LBD) dimer interface in ionotropic glutamate receptors, revealing that interface opening is involved in receptor desensitization, a process relevant to the activity of this compound analogues nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) analyses explore the mathematical relationship between a compound's chemical structure and its biological activity. These analyses are fundamental in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures rsc.org.
Studies involving this compound analogues have utilized QSAR-like approaches to correlate structural modifications with changes in receptor affinity and functional activity. For example, research on heteroaryl analogues of AMPA, which include structures related to this compound, has employed QSAR to understand their synthesis and biological activity profiles mdpi.com.
A notable finding from structure-activity relationship investigations is the potency and selectivity exhibited by various 4-substituted this compound analogues. A statistically significant correlation was observed between the ability of 4-alkyl- and 4-aryl-substituted this compound analogues to inhibit CaCl2-dependent [3H]glutamate uptake into rat cortical synaptosomes and their potency following quisqualate-induced depolarization nih.gov. This suggests that specific structural features at the 4-position of the this compound scaffold are critical determinants of their pharmacological profile.
Specific examples of observed structure-activity relationships include:
4-Butylthis compound (4c) and 4-(2-hydroxyethyl)this compound (4e) demonstrated equipotent inhibitory activity on [3H]AMPA binding, with IC50 values of 2 µM. They also exhibited similar excitatory activity in rat cortical slice preparations wikipedia.org.
Another analogue, 4d (specific structure not provided in the snippet), was identified as a weak N-methyl-D-aspartic acid (NMDA) receptor antagonist. However, it did not significantly influence the binding of competitive or noncompetitive NMDA antagonists. Interestingly, 4d, along with 4c and 4e, proved to be effective inhibitors of calcium chloride-dependent [3H]glutamic acid binding, with 4d showing high selectivity with an IC50 of 0.02 µM wikipedia.org.
(RS)-2-amino-3-(3-carboxy-5-methyl-4-isoxazolyl)propionic acid (ACPA), an AMPA analogue, demonstrated superior activity to AMPA itself in [3H]AMPA binding studies (IC50 = 20 nM for ACPA vs. 79 nM for AMPA) and enhanced excitatory activity in rat cortical wedge preparations (EC50 = 1.0 µM for ACPA vs. 3.5 µM for AMPA) researchgate.net.
These findings underscore the importance of specific chemical modifications on the this compound scaffold in modulating its affinity and selectivity for different glutamate receptor subtypes.
Table 1: Binding Affinity and Potency of Selected this compound Analogues
| Compound | Target Receptor/Binding Assay | IC50 / EC50 (µM) | Reference |
| 4-Butylthis compound (4c) | [3H]AMPA binding | 2 | wikipedia.org |
| 4-(2-hydroxyethyl)this compound (4e) | [3H]AMPA binding | 2 | wikipedia.org |
| 4d (analogue) | Calcium chloride-dependent [3H]glutamic acid binding | 0.02 | wikipedia.org |
| (RS)-2-amino-3-(3-carboxy-5-methyl-4-isoxazolyl)propionic acid (ACPA) | [3H]AMPA binding | 0.02 | researchgate.net |
| AMPA | [3H]AMPA binding | 0.079 | researchgate.net |
X-ray Crystallography and Structural Elucidation of Receptor Binding Sites
X-ray crystallography is a pivotal technique for determining the atomic and molecular structures of proteins, including drug targets and their complexes with ligands. This method provides high-resolution insights into binding sites, interaction types, and conformational changes, which are crucial for structure-based drug design wikipedia.orguniprot.orgmigrationletters.com.
Direct crystallographic studies have been performed on this compound analogues. Notably, the X-ray structures of (R)- and (S)-bromothis compound have been determined, providing precise structural information for these excitatory amino acid agonists nih.gov.
Beyond direct ligand structures, X-ray crystallography has been instrumental in elucidating the binding sites of glutamate receptors, which are the primary targets of this compound. The structures of the ligand-binding domain (S1S2) of AMPA receptor subunits, such as GluR3 (flip) bound to glutamate and AMPA, and GluR2 (flop) bound to glutamate, have been determined nih.gov. These structures reveal that the ligand-binding domain is formed by two lobes (S1 and S2) that create a hinged clamshell-like structure, with the ligand binding in the cleft between them researchgate.netnih.govnih.gov.
Homology models of GluR1o, GluR3o, and GluR4o ligand-binding domains, built upon the X-ray crystal structures of GluR2-S1S2 constructs, have identified key amino acid residues involved in ligand interaction. Seven residues—Y450, P478, T480, and R485 from the S1 region, and S654, T655, and E705 from the S2 region—are known to directly interact with the α-carboxyl and α-amino groups of glutamate, AMPA, and kainate jneurosci.orgnih.gov. These conserved residues define the essential features of the glutamate receptor binding pocket, providing a structural framework for understanding how this compound and its analogues engage these receptors.
Investigation of Hydrogen-Bonding Networks in Ligand Binding and Receptor Gating
Hydrogen-bonding networks play a critical role in mediating specific and high-affinity ligand-receptor interactions, and they are intimately involved in the conformational changes associated with receptor gating nih.govmdpi.com. Receptor gating refers to the process by which ion channels transition between open (conducting) and closed (non-conducting) states, often triggered by ligand binding wikipedia.org.
In AMPA receptors, a proposed model of the binding site highlights the importance of a hydrogen-bonding matrix of water molecules. This matrix is believed to play a significant role in determining both ligand affinity and receptor desensitization properties jneurosci.orgau.dk. Specific residues, such as Y716 in GluR1 and F728 in GluR3, differentially interact with this water matrix, influencing the binding affinity of certain ligands and offering potential targets for developing subtype-selective compounds jneurosci.orgau.dk.
The binding of agonists, including this compound analogues, to AMPA receptors induces an interaction between the S1 and S2 regions of the ligand-binding domain. This interaction leads to a "closed" configuration of the binding cleft, which is directly related to the efficacy of the agonist and the subsequent desensitization of the receptor jneurosci.org. Crystallographic data on GluR2 and GluR3 S1S2 structures show that the conformation of the D651-S652 peptide bond is compatible with the formation of hydrogen bonds, which are indeed present in AMPA-bound GluR2 structures nih.gov.
The "Venus fly trap" mechanism, characteristic of ionotropic glutamate receptors, describes how the ligand initially interacts with specific side chains (e.g., Tyr450 and Glu402 of S1). This is followed by a slower, induced conformational change where the S1 and S2 domains form an extensive hydrogen-bond network between the ligand and both protein domains mfd.org.mk. Furthermore, a network of four water molecules surrounding the distal anionic group in the agonist binding site establishes indirect hydrogen bonds between the ligand and amino acid side-chains within a partially hydrophobic pocket. This network is considered essential for ligand binding and for determining receptor subtype specificity mfd.org.mk.
This compound analogues, such as Cl-HIBO, are known to be strongly desensitizing AMPA receptor agonists nih.govresearchgate.net. The desensitization process, a key aspect of receptor gating, is influenced by specific residues. For instance, Y716 and R757 in GluR1 have been identified as critical for desensitization, and a mutation at Y716 can alter the potency and affinity of bromothis compound jneurosci.orgau.dk. These findings collectively highlight the intricate role of hydrogen-bonding networks and conformational changes in the ligand-binding and gating mechanisms of glutamate receptors targeted by this compound.
Applications As Pharmacological Tools in Neuroscience Research
Development of Selective Ligands for Glutamate (B1630785) Receptor Subtypes
The structural backbone of homoibotenic acid has proven to be a versatile template for the development of potent and selective ligands for various glutamate receptor subtypes, including both ionotropic (iGluR) and metabotropic (mGluR) receptors. By systematically modifying the HIBO molecule, medicinal chemists have been able to fine-tune ligand binding affinity and efficacy, thereby creating powerful tools to dissect the function of individual receptor types.
Research has shown that elongating the side chain of the parent compound, ibotenic acid, yields this compound, which shifts its preference from aspartate receptors to glutamate receptors. nih.gov Further modifications, such as the introduction of bulky substituents into the heterocyclic ring of HIBO, can dramatically increase agonist potency. nih.gov A significant advancement in this area has been the synthesis of 4-alkylated HIBO analogues, which exhibit diverse and highly selective profiles. nih.gov For instance, the compound Isopropyl-HIBO displays a unique selectivity profile with high affinity for the iGluR subtypes GluR1, GluR2, and GluR5. nih.gov
Another key derivative, (R,S)-4-bromohomoibotenate (BrHI), has been identified as a selective agonist for a specific metabotropic glutamate receptor. nih.gov This compound stimulates phosphoinositide hydrolysis, a key second messenger pathway, by acting on an mGluR subtype that is notably insensitive to the broad-spectrum mGluR agonist 1S,3R-ACPD. nih.gov This specificity makes BrHI an essential tool for isolating and studying the signaling and physiological roles of this particular mGluR, independent of activation of other metabotropic subtypes. nih.gov The development of such selective agonists is crucial for understanding the distinct contributions of each receptor subtype to neuronal function.
Table 1: Selectivity Profiles of this compound Analogues This table summarizes the receptor binding affinities and potencies of selected this compound derivatives at various glutamate receptor subtypes.
| Compound Name | Receptor Subtype Target | Potency / Affinity | Key Finding |
|---|---|---|---|
| This compound (HIBO) | Glutamate Receptors | Agonist | Parent compound with general glutamate agonist activity. nih.gov |
| Isopropyl-HIBO | GluR1, GluR2, GluR5 (iGluRs) | Ki = 0.16 µM for GluR5 | High affinity for a unique combination of iGluR subtypes. nih.gov |
| (R,S)-4-bromohomoibotenate (BrHI) | 1S,3R-ACPD-insensitive mGluR | EC50 = 190 µM for phosphoinositide hydrolysis | Selective agonist for a specific mGluR subtype linked to phosphoinositide signaling. nih.gov |
Probing Synaptic Transmission and Plasticity Mechanisms
Glutamatergic signaling is fundamental to synaptic transmission and the mechanisms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory. Selective agonists derived from this compound are instrumental in probing these processes. By selectively activating specific receptor subtypes (e.g., AMPA, NMDA, or specific mGluRs), researchers can elucidate the precise contribution of each receptor to the induction, expression, and modulation of synaptic strength.
For example, an analogue that selectively activates AMPA receptors can be used to study the receptor's role in the moment-to-moment excitatory transmission and the expression phase of LTP. Conversely, an NMDA receptor-selective HIBO derivative would allow for the isolated study of this receptor's function as a coincidence detector, which is critical for the induction of many forms of synaptic plasticity. The ability to pharmacologically target distinct receptor populations with HIBO-based tools enables a detailed dissection of the molecular machinery underlying the dynamic changes in synaptic efficacy.
Characterization of Neural Signaling Pathways
Beyond their role at the synapse, glutamate receptors initiate a wide array of intracellular signaling cascades that regulate neuronal function. This compound and its analogues are used to activate these receptors and trace the subsequent downstream pathways. The use of a selective agonist provides a clean experimental paradigm to map the connection between a specific receptor subtype and its associated second messenger systems.
The derivative (R,S)-4-bromohomoibotenate (BrHI) serves as a prime example. Its ability to selectively stimulate phosphoinositide hydrolysis allows for the focused investigation of the entire signaling cascade linked to this specific mGluR subtype. nih.gov Researchers can study the activation of phospholipase C, the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), subsequent calcium release from intracellular stores, and the activation of protein kinase C. Furthermore, studies have shown that the neuronal response to some HIBO analogues can be modulated by other neurochemicals, such as quisqualic acid, which sensitizes neurons to their effects through a mechanism involving glutamate transport systems. nih.gov This highlights the utility of HIBO derivatives not only in mapping direct receptor-to-effector pathways but also in uncovering complex interactions within the broader neural signaling network.
Utilization in in vitro and in vivo Preclinical Models for Receptor Function Elucidation
The translation of molecular findings to physiological function requires the use of integrated biological systems. This compound and its derivatives are widely employed in both in vitro and in vivo preclinical models to elucidate the functional roles of glutamate receptors in a physiological context.
In vitro preparations, such as primary neuronal cultures or acute brain slices, offer a controlled environment to study synaptic events and cellular responses. For instance, rat cerebral cortical slices have been used to demonstrate the specific action of BrHI on mGluR-mediated phosphoinositide hydrolysis, providing clear biochemical evidence of its selectivity. nih.gov
In vivo models allow for the investigation of these compounds' effects within intact neural circuits and their influence on complex physiological processes. Microelectrophoretic application of HIBO and its analogues directly onto neurons in the cat spinal cord was an early method used to establish their excitatory effects and receptor preferences in a living system. nih.gov In more complex models, such as the co-injection of the related compound ibotenic acid with β-amyloid into the rat hippocampus, these tools are used to create preclinical models of neurodegeneration. researchgate.net Such studies are critical for understanding how glutamatergic dysfunction contributes to disease states and for exploring the function of specific receptors in both health and pathology.
Biochemical Stability and Metabolic Considerations Comparative Studies
Resistance to Decarboxylation in Brain Homogenates (Contrast with Ibotenic Acid)
A key distinction in the metabolic fate of Homoibotenic acid compared to ibotenic acid lies in their susceptibility to enzymatic decarboxylation within brain homogenates. Studies have demonstrated that while ibotenic acid readily undergoes decarboxylation to form muscimol (B1676869) in the presence of mouse brain homogenates, this compound does not. Current time information in Canyon County, US.fishersci.caguidetopharmacology.org This enzymatic conversion of ibotenic acid is a pyridoxal-5-phosphate (PALP)-dependent process, indicative of its interaction as a substrate for glutamic acid decarboxylase (GAD). Current time information in Canyon County, US.fishersci.caguidetopharmacology.orgfishersci.ptnih.govepa.govnih.govepa.govwikipedia.org The decarboxylation of ibotenic acid is further inhibited by compounds such as (S)-glutamic acid, 3-mercaptopropionic acid (3MPA), aminooxyacetic acid (AOAA), and allylglycine, reinforcing its role as a GAD substrate. Current time information in Canyon County, US.fishersci.caguidetopharmacology.orgfishersci.pt
In contrast, this compound, along with other related compounds like (RS)-α-amino-3-hydroxy-4-bromo-5-isoxazolepropionic acid (4-Br-homoibotenic acid), acts as an inhibitor of (S)-glutamic acid decarboxylase (GAD) in mouse brain homogenates, rather than a substrate for decarboxylation. Current time information in Canyon County, US.fishersci.caguidetopharmacology.orgfishersci.ptwikipedia.org This fundamental difference highlights this compound's inherent resistance to this specific metabolic pathway in brain tissue. The elongation of the side chain in ibotenic acid to yield this compound analogues has been identified as a structural manipulation that leads to isoxazole (B147169) amino acids with carboxyl groups resistant to decarboxylation. fishersci.pt
Table 1: Decarboxylation in Mouse Brain Homogenates
| Compound | Decarboxylation to Muscimol | Interaction with GAD (Mouse Brain Homogenates) |
| Ibotenic Acid | Yes | Substrate (undergoes decarboxylation) |
| This compound | No | Inhibitor |
| 4-Br-Homoibotenic Acid | No | Inhibitor |
In vitro Stability under Physiological Conditions
The stability of this compound under physiological conditions has been investigated to understand its persistence in biological environments. Research indicates that this compound, specifically its brominated derivative 4-Br-homoibotenic acid, demonstrates significant stability in vitro. At physiological pH (7.4) and temperature (37°C), and in the absence of enzymes, no detectable decomposition of 4-Br-homoibotenic acid was observed. fishersci.caguidetopharmacology.org This contrasts with ibotenic acid and 7-HPCA, which, while stable at physiological conditions in the absence of enzymes, did undergo partial decomposition, including decarboxylation, when subjected to higher temperatures (100°C) in a pH-dependent manner. fishersci.caguidetopharmacology.org This suggests that this compound possesses a robust chemical stability under typical physiological parameters, which is crucial for its potential interactions as an intact compound within biological systems.
Comparative Enzymatic Transformation Profiles with Related Amino Acids
Beyond its resistance to decarboxylation, this compound exhibits distinct enzymatic transformation profiles when compared to related amino acids, particularly in its interactions with glutamate-related enzymes and receptors. As noted, this compound and its analogues, such as 4-Br-homoibotenic acid, function as inhibitors of (S)-glutamic acid decarboxylase (GAD). Current time information in Canyon County, US.fishersci.caguidetopharmacology.orgfishersci.ptwikipedia.org This inhibitory action is a key differentiator from ibotenic acid, which serves as a substrate for GAD, leading to its conversion to muscimol. Current time information in Canyon County, US.fishersci.caguidetopharmacology.orgfishersci.ptnih.govepa.govnih.govepa.govwikipedia.org
Furthermore, this compound analogues have been characterized as ligands with pharmacological activity towards both ionotropic glutamate (B1630785) receptors (iGluR) and metabotropic glutamate receptors (mGluR). These analogues demonstrate varying affinities and potencies across different glutamate receptor subtypes, including Glu1, Glu2, and Glu5 receptors. This indicates that while this compound resists the decarboxylation pathway prominent for ibotenic acid, it actively participates in interactions with glutamate receptor systems, suggesting a different mode of action and enzymatic/receptor recognition. The structural modification of ibotenic acid by extending its side chain to form this compound has been a deliberate strategy to develop isoxazole amino acids with altered enzymatic and receptor interaction profiles, specifically aiming for resistance to decarboxylation and potentially shifting agonist activity from aspartate to glutamate receptors. fishersci.pt
Table 2: Comparative Enzymatic Transformation and Receptor Interaction Profiles
| Compound | GAD Substrate/Inhibitor | Decarboxylation Product | Receptor Interactions (Known) |
| Ibotenic Acid | Substrate | Muscimol | NMDA and metabotropic receptors nih.gov |
| This compound | Inhibitor | None detected | iGluR and mGluR (e.g., Glu1, Glu2, Glu5) |
| (S)-Glutamic Acid | Substrate for GAD | GABA | Excitatory neurotransmitter, various glutamate receptors nih.gov |
Future Directions and Research Opportunities
Exploration of Novel Homoibotenic Acid Analogues with Enhanced Selectivity
A significant future direction involves the rational design and synthesis of novel this compound (HIBO) analogues with enhanced selectivity for specific ionotropic (iGluR) and metabotropic (mGluR) glutamate (B1630785) receptor subtypes. This compound analogues are recognized ligands with a pharmacological bioactive profile toward both iGluR and mGluR. beilstein-journals.orgd-nb.info Prior investigations into 4-substituted HIBO compounds have demonstrated varying affinities for glutamate receptors, exhibiting good potencies for Glu1, Glu2, and Glu5 receptors. beilstein-journals.orgd-nb.info Such compounds with diverse selectivity profiles are invaluable pharmacological tools for neuropharmacological investigations. nih.gov
For instance, isopropyl-HIBO has shown high affinity for GluR5 (K_i = 0.16 µM), making it a unique compound with considerable affinity across GluR1, GluR2, and GluR5 subtypes. nih.gov Similarly, chloro-homoibotenic acid (Cl-HIBO) was specifically designed and synthesized, demonstrating electrophysiological selectivities ranging from 275 to 1600-fold for GluR1/2 over GluR3/4, establishing it as a highly subtype-selective agonist for GluR1/2. acs.org Another example, (S)-4-bromothis compound (BrHIBO), displayed a 126-fold selectivity for GluR1o compared to GluR3o. researchgate.net
Future research will leverage advanced medicinal chemistry techniques, including structure-activity relationship (SAR) studies and rational drug design, to systematically modify the this compound scaffold. This will involve introducing substituents of varying size, polarity, and electronic properties at different positions of the isoxazole (B147169) ring to fine-tune receptor interactions. The objective is to develop compounds that exhibit even greater specificity for individual receptor subunits or combinations thereof, thereby minimizing off-target effects and providing more precise probes for dissecting neuronal circuit function. The (S)-forms of this compound and its analogues have also been identified as selective and potent group I mGlu receptor antagonists, with varying potencies at mGlu1alpha and mGlu5a, indicating further opportunities for targeted antagonist development. nih.gov
Table 1: Examples of this compound Analogues and Their Selectivity Profiles
| Compound | Receptor Selectivity | Key Affinity/Selectivity | Reference |
| Isopropyl-HIBO | GluR1, GluR2, GluR5 | K_i = 0.16 µM for GluR5 | nih.gov |
| Chloro-HIBO (Cl-HIBO) | GluR1/2 > GluR3/4 | 275-1600x selectivity | acs.org |
| (S)-4-Bromothis compound (BrHIBO) | GluR1o > GluR3o | 126x selectivity | researchgate.net |
Advanced Methodologies for Investigating Receptor Heteromers and Complexes
Glutamate receptors, particularly ionotropic AMPA receptors (AMPARs) and metabotropic glutamate receptors (mGluRs), often function as complex heteromeric assemblies, where different subunits combine to form diverse receptor populations with unique pharmacological and kinetic properties. For instance, AMPARs predominantly exist as hetero-tetramers comprising GluA1-4 subunits in various combinations. cam.ac.uk Understanding the precise architecture and signaling mechanisms of these heteromers is crucial.
Future research will increasingly employ advanced methodologies to elucidate the structural and functional characteristics of these complex receptor systems. Techniques such as cryo-electron microscopy (Cryo-EM) and X-ray crystallography are instrumental in resolving the atomic-level structures of full-length receptor heteromers and their interactions with ligands. Cryo-EM, in conjunction with other techniques, has already been used to decipher the organization of GluA2-containing AMPAR heteromers, revealing the structure of an intact heteromeric AMPA receptor. cam.ac.uk
Beyond static structures, dynamic interaction studies are vital. Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful tools for real-time monitoring of protein-protein interactions and conformational changes within receptor complexes. An innovative lanthanide-based time-resolved FRET microscopy approach has been successfully used to demonstrate the formation of mGlu2 and mGlu4 heterodimers in transfected neurons and identify their specific pharmacological properties. elifesciences.org Single molecule FRET (smFRET) can also map the conformational landscape of glutamate receptors, with applications in probing the amino-terminal domains and agonist-binding domain interfaces of full-length receptors. nih.gov
Electrophysiological techniques, when combined with optogenetics or pharmacogenetics, will allow for the precise functional analysis of specific receptor populations within intact neuronal circuits. Furthermore, mass spectrometry-based proteomics can identify novel interacting partners of this compound-bound receptors, shedding light on the broader protein networks involved in their signaling. Analytical ultracentrifugation (AUC) also contributes to understanding subunit assembly and dimerization properties of ionotropic glutamate receptors. elifesciences.org These integrated approaches are essential for moving beyond studies of isolated domains to comprehensively characterize full-length receptors and their complexes with auxiliary subunits, which are critical for their physiological function. elifesciences.org
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
A holistic understanding of this compound's effects necessitates the integration of multi-omics data. Multi-omics data integration involves combining datasets from various "omics" levels, such as genomics, transcriptomics, proteomics, and metabolomics, to uncover biological insights not achievable through single-omics analysis alone. mdpi.comnih.gov This approach provides a comprehensive view of the complex molecular mechanisms underlying various conditions and is particularly valuable in personalized and precision medicine. nih.gov
Future research will increasingly leverage these integrated datasets to gain a deeper understanding of how this compound modulates cellular pathways and physiological responses. This includes:
Genomics and Transcriptomics: Analyzing changes in gene expression and RNA profiles in response to this compound exposure can reveal affected signaling pathways and identify potential downstream targets. nih.gov
Proteomics: Investigating alterations in protein expression levels, post-translational modifications, and protein-protein interactions can provide insights into the functional consequences of receptor activation. frontiersin.org
Metabolomics and Lipidomics: Profiling changes in metabolites and lipids can uncover shifts in cellular metabolism and membrane dynamics influenced by this compound, reflecting the integration of various biological processes. nih.gov
The integration of these diverse data layers, facilitated by advanced bioinformatics and computational modeling, including artificial intelligence (AI), will allow researchers to construct comprehensive molecular maps. oup.com This systems biology approach moves beyond single-target analyses to understand the broad cellular and physiological impact of this compound, potentially identifying novel biomarkers for disease states or new therapeutic targets. Multi-omics approaches have the potential to accelerate the identification of new or repurposed drugs by comprehensively characterizing distinct molecular layers up to single-cell resolution. frontiersin.org This integrated understanding is crucial for unraveling the complex interplay between molecular changes and observed phenotypes, ultimately paving the way for more effective neuropharmacological interventions. mdpi.comnih.gov
Table 2: Omics Disciplines for Comprehensive Mechanistic Understanding
| Omics Discipline | Information Provided | Contribution to this compound Research |
| Genomics | Gene variations, DNA methylation, structural variants | Understanding genetic predispositions or changes influencing receptor expression and function. |
| Transcriptomics | Gene expression levels, RNA splicing | Identifying pathways and genes differentially regulated by this compound. |
| Proteomics | Protein abundance, post-translational modifications | Elucidating functional changes in proteins, including receptor subunits and their interacting partners. |
| Metabolomics | Metabolite profiles, metabolic pathways | Revealing shifts in cellular metabolism and signaling cascades downstream of receptor activation. |
| Lipidomics | Lipid composition and dynamics | Understanding changes in membrane properties and lipid-mediated signaling relevant to receptor function. |
Q & A
Basic Research Questions
Q. What are the key methodological steps for synthesizing homoibotenic acid analogues, and how can reproducibility be optimized?
- The synthesis typically begins with 4,5-dimethyl-3-methoxyisoxazole as a precursor, followed by condensation reactions and purification via HPLC or crystallization. Reproducibility requires strict control of reaction conditions (temperature, solvent ratios) and detailed documentation of protocols, including catalyst use and intermediate characterization (e.g., NMR for structural confirmation) .
Q. Which analytical techniques are essential for confirming the identity and purity of this compound derivatives?
- Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation, while High-Performance Liquid Chromatography (HPLC) ensures purity. X-ray crystallography provides definitive confirmation of molecular configuration, as demonstrated in the crystal structure determination of AMPA monohydrate . Elemental analysis and mass spectrometry further validate composition .
Q. What are the best practices for characterizing novel this compound derivatives in terms of stability and solubility?
- Stability studies should assess degradation under varying pH, temperature, and light exposure. Solubility profiling in aqueous and organic solvents (e.g., DMSO, PBS) is crucial for biological assays. Dynamic Light Scattering (DLS) can evaluate aggregation tendencies, while thermogravimetric analysis (TGA) assesses thermal stability .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the receptor specificity of this compound analogues toward iGluR subtypes (e.g., AMPA vs. NMDA receptors)?
- Use competitive radioligand binding assays with tritiated agonists (e.g., [³H]AMPA) to measure affinity. Functional assays, such as electrophysiological recordings in transfected HEK cells or primary neurons, can determine efficacy. Structural analogs with methyl or bromo substitutions (e.g., 4-methylthis compound) should be tested to map selectivity trends .
Q. What methodologies resolve contradictions in pharmacological data between studies on this compound’s effects (e.g., agonist vs. partial agonist activity)?
- Meta-analysis of experimental variables (e.g., cell type, receptor subunit composition, and assay buffer composition) can identify confounding factors. Dose-response curves with standardized protocols (e.g., EC₅₀ calculations) and statistical tools (e.g., ANOVA for inter-study variance) are critical .
Q. How does the unionized state of the 3-hydroxyisoxazole moiety in crystalline structures influence receptor interactions?
- X-ray crystallography reveals that hydrogen bonding in the crystal lattice stabilizes the unionized form of the 3-hydroxyisoxazole group. Molecular dynamics simulations can model how this unionized state affects ligand-receptor binding entropy and hydrogen-bond networks .
Q. What computational approaches integrate with experimental data to predict binding affinities of modified this compound derivatives?
- Molecular docking (e.g., AutoDock Vina) and Molecular Dynamics (MD) simulations (e.g., GROMACS) can predict binding poses and free energy changes (ΔG). Validate predictions with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure kinetic and thermodynamic parameters .
Q. How should researchers address batch-to-batch variability in synthesized this compound derivatives for sensitive bioassays?
- Implement rigorous quality control (QC) protocols, including peptide content analysis and salt quantification via ion chromatography. For cell-based assays, pre-test solubility and bioactivity across batches. Adjust formulations using lyophilization or buffer optimization to standardize concentrations .
Methodological Considerations
- Data Analysis : Use tools like GraphPad Prism for dose-response modeling and error propagation analysis. Address instrument-specific uncertainties (e.g., HPLC detector sensitivity) via calibration curves .
- Structural Studies : Pair X-ray crystallography with Density Functional Theory (DFT) calculations to correlate electronic properties with pharmacological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
